molecular formula C7H9NO2S B041071 P-Toluenesulfonamide CAS No. 70-55-3

P-Toluenesulfonamide

Cat. No.: B041071
CAS No.: 70-55-3
M. Wt: 171.22 g/mol
InChI Key: LMYRWZFENFIFIT-UHFFFAOYSA-N
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Description

P-Toluenesulfonamide is an organic compound with the chemical formula C7H9NO2S. It belongs to the class of sulfonamides and is characterized by a toluene moiety attached to a sulfonamide group. This compound is a white crystalline solid that is soluble in water, ethanol, and acetone. It has a molecular weight of 171.22 g/mol and a melting point of approximately 137-141°C . This compound is widely used in various industries, particularly in the chemical and pharmaceutical sectors, due to its versatile properties .

Preparation Methods

P-Toluenesulfonamide can be synthesized through several methods. One common synthetic route involves the direct amidation of para-toluenesulfonic acid. This method includes dissolving anhydrous para-toluenesulfonic acid in dichloromethane, adding a catalyst such as organic boronic acid, and introducing ammonia gas at low temperatures (-10 to 0°C). The reaction mixture is then filtered, washed, and dried to obtain the final product . Another method involves the sulfonylation of amines using indium-catalyzed reactions, which allows for the synthesis of a wide range of sulfonamides in excellent yields .

Chemical Reactions Analysis

Properties

IUPAC Name

4-methylbenzenesulfonamide
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InChI

InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
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InChI Key

LMYRWZFENFIFIT-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N
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Molecular Formula

C7H9NO2S
Record name p-TOLUENESULFONAMIDE
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DSSTOX Substance ID

DTXSID8029105
Record name 4-Toluenesulfonamide
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Molecular Weight

171.22 g/mol
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Physical Description

Dry Powder, White solid; [Hawley] White powder; [MSDSonline], WHITE CRYSTALS.
Record name Benzenesulfonamide, 4-methyl-
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Boiling Point

BP: 214 °C at 10 mm Hg
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Flash Point

202 °C (396 °F) Closed cup, 202 °C c.c.
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Solubility

In water, 3.16X10+3 mg/L at 25 °C, Slightly soluble in water, Soluble in alcohol, Slightly soluble in ether; soluble in ethanol, Solubility in water, g/100ml at 25 °C: 0.316
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Vapor Pressure

0.000096 [mmHg], Vapor pressure at 25 °C: negligible
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Color/Form

Monoclinic plates (w+2), White leaflets

CAS No.

70-55-3
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Record name P-TOLUENESULFONAMIDE
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Melting Point

138 °C, MP: 105 °C (Hydrated)
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Synthesis routes and methods I

Procedure details

The tosylate salt 3 (1.0 g; 0.0022 mol) was dissolved in pyridine (5.0 ml). p-Toluenesulfonyl chloride (476 mg; 0.0025 mol) was added and the reaction mixture stirred for 2 hours and concentrated. The residue was partitioned between THF/brine. The organic layer was washed with dilute HCl then with dilute K2CO3, and dried over MgSO4, and concentrated. The residue was placed on 50 g of silica and eluted with 50 mL of 50% EtOAc/heptane. The solution was concentrated to an oil which slowly crystallized to yield 913 mg (95%) of compound 4.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
5 mL
Type
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Quantity
476 mg
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

Diethylaniline (0.33 μL, 2.1 μmol, 1.1 equiv) was added in one portion to a stirred solution of the amine (1.0 mg, 1.9 μmol, 1 equiv) in THF (0.1 mL) at 0° C. under an argon atmosphere and the solution was stirred for 5 nin. p-Toluenesulfonyl chloride (0.73 mg, 3.8 mol, 2.0 equiv) was then added in one portion to the above solution at 0° C. The reaction mixture was stirred at 0° C. for 1 hr and then quenched with a 1:1 mixture of saturated aqueous sodium hydrogen carbonate solution and water (4 mL). The mixture was diluted with ethyl acetate (10 mL) and the layers were separated. The aqueous layer was extracted with ethyl acetate (10 mL) and the combined organic layer was dried over sodium sulfate. Concentration in vacuo left a yellow oil, which was purified by flash column chromatography (60% ethyl acetate-hexanes) to give the 4-methylphenyl sulfonamide derivative (1.2 mg, 93%) as a white solid.
Quantity
0.33 μL
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
1 mg
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
0.73 mg
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Benzyl ester (100 mg, 0.0842 mmol) and Pd/C (en) (10 mg) were suspended in methanol (1 ml), and the obtained suspension was stirred in a hydrogen atmosphere at room temperature for 8 hours. Thereafter, the catalyst was filtrated with a filter, and was then washed with methanol. The filtrate was distilled away under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:methanol=9:1−7:3), so as to obtain carboxylic acid (91.2 mg) in a quantitative manner. The thus obtained carboxylic acid (75.9 mg, 0.070 mg) was dissolved in THF (0.5 ml). Thereafter, diisopropylethylamine (32 μl, 0.184 mmol) and p-toluenesulfonyl isocyanate (39 μl, 0.256 mmol) were added thereto in an argon atmosphere, and the obtained mixture was stirred for 1 hour. Thereafter, N,N′-dimethyl-1,3-propanediamine (0.1 ml) was added dropwise to the reaction solution, and a 10% citric acid aqueous solution was then added thereto. An aqueous layer was extracted with chloroform. An organic layer was washed with a saline solution, and it was then dried over sodium sulfate. The solvent was distilled away under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:methanol=9:1), so as to obtain 77.5 mg (87%) of tosylamide.
[Compound]
Name
carboxylic acid
Quantity
75.9 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
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32 μL
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39 μL
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0.1 mL
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0 (± 1) mol
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Yield
87%

Synthesis routes and methods IV

Procedure details

The azatetracyclic compounds that are the subject of the invention herein can be prepared in the following reaction Schemes I and II. In reaction Scheme I a method of producing azatetracyclic benzamides is shown and in reaction Scheme II a method for producing azatetracyclic amines is shown. ##STR10## Referring to reaction Scheme I, trans-1,2-di-carbomethoxy-4-methylene-cyclopentane is reacted with sodium hydroxide followed with acid to produce trans-4-methylene-1,2-cyclopentanedicarboxylic acid. The dicarboxylic acid is reacted with acetic anhydride to produce cis-tetrahydro-5-methylene-1H-cyclopenta[c]furan-1,3(3aH)-dione. The ammonium salt 4 is prepared by reacting the anhydride 3 in dry methylene chloride with ammonia gas. The imide 5 is prepared from the ammonium salt by reacting the ammonium salt with acetyl chloride. The imide is reacted with lithium aluminum hydride and ditertiarybutyl dicarbonate to produce cis-1,1-dimethylethylhexahydro-5-methylenecyclopenta[c]pyrrole-2(1H)carboxylate 6. The term BOC is used herein to refer to t-butyloxy carbonyl. The BOC-amine 6 is reacted with bis(P-toluenesulfonyl) sulfodiimide to produce the p-toluenesulfonamide 7. The term Tos is used herein to represent P-toluenesulfonyl. The p-toluenesulfonamide is reacted with thexyl borane to produce the endo alcohol 8. The endo alcohol is reacted with p-toluenesulfonyl chloride to produce the tosylate 9. The tosylate 9 is reacted with trifluoroacetic acid and treated with Hunig's base to provide the p-toluenesulfonamide tetracycle 10. The sulfonamide tetracycle 10 was reductively cleaved to produce the aminoazatetracycle 11 Coupling of the aminoazatetracycle 11 with benzoic acid derivative 12 under mixed anhydride conditions gave the protected benzamide tetracycle 13. Basic hydrolysis of the acetamide 13 gives the benzamide tetracycle 14 which upon treatment with HCl produces the hydrochloride salt of the benzamide tetracycle 15.
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Synthesis routes and methods V

Procedure details

reacting an iodolactone of the formula ##STR60## with thionyl chloride and treating with ammonia to yield a primary amide of the formula ##STR61## treating the primary amide with hydroxy (tosyloxy) iodobenzene to yield a p-toluenesulfonic acid salt of the formula ##STR62## tosylating the p-toluenesulfonic acid salt with toluenesulfonyl chloride in pyridine to yield a tosylamine of the formula ##STR63## treating the tosylamine with zinc in acetic acid to yield a norbornene carboxylic acid of the formula ##STR64## treating the norbornene carboxylk acid sequentially with ozone and with sodium borohydride and an acidic workup to yield a gamma-lactone of the formula ##STR65## performing ammonolysis of the gamma-lactone to afford a primary amide diol of the formula ##STR66## reducing and protecting the amine with BOC to produce a tert-butyl carbamate diol of the formula ##STR67## and sequentially treating the tert-butyl carbamate diol with toluenesulfonyl chloride, trifluoroacetic acid and diisopropylethylamine to produce a tosylamine azanoradamantane of the formula ##STR68##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
P-Toluenesulfonamide
Reactant of Route 2
P-Toluenesulfonamide
Reactant of Route 3
P-Toluenesulfonamide
Reactant of Route 4
P-Toluenesulfonamide
Reactant of Route 5
P-Toluenesulfonamide
Reactant of Route 6
P-Toluenesulfonamide
Customer
Q & A

Q1: What is the molecular formula and weight of p-toluenesulfonamide?

A1: The molecular formula of this compound is C7H9NO2S, and its molecular weight is 171.22 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A2: Spectroscopic data available for this compound includes:

  • IR (KBr): 3307, 3036–3024, 2978, 1910–1652, 1276, 1139, 945, 812 cm−1. []
  • 1H-NMR (CDCl3): δ 2.45 (3H, s), 3.71 (s, 3H), 7.35 (d, J = 8 Hz, 2H), 7.93 (d, J = 8 Hz, 2H), 7.40–7.65 (br s, 1H). []
  • 13C-NMR (DMSO-d6): δ 21.4, 53.2, 127.8, 129.9, 136.7, 144.6, 152.0. []

Q3: What is the solubility of this compound in different solvents?

A3: this compound is soluble in dimethyl sulfoxide, methanol, tetrahydrofuran, ethyl acetate, chloroform, and dichloromethane. It is insoluble in water. []

Q4: Can this compound be used as a nitrogen nucleophile in organic synthesis?

A5: Yes, this compound acts as a nitrogen nucleophile in the amidoselenation of olefins with benzeneselenenyl chloride in the presence of zinc(II) chloride. [] This reaction yields N-[2-(phenylseleno)alkyl]-p-toluenesulfonamides, which are versatile intermediates for synthesizing allylic or saturated amides. []

Q5: How does this compound participate in the preparation of 4,5-diaminocyclopent-2-enones?

A6: this compound can function as a leaving group in the reaction of N-sulfonylimine with secondary amines, leading to the formation of 4,5-diaminocyclopent-2-enones. [] It can also act as a catalyst in the reaction between 2-furaldehyde and secondary amines to yield similar products. []

Q6: What is the stability of N-sulfonyl pseudourea derivatives, potential prodrugs for this compound, in aqueous solutions?

A7: N-sulfonyl pseudourea derivatives, like ethyl N-(p-tolylsulfonyl)-1-pyrrolidinecarboximidate and 3-butyl-2-ethyl-1-p-tolylsulfonylpseudourea, exhibit specific acid and base-catalyzed degradation in aqueous solutions. [] Their maximum stability occurs at a pH around 5. []

Q7: What analytical methods are used to determine this compound in food products like ice cream?

A8: A validated method combining continuous flow and online liquid chromatography is used to determine this compound residues in ice cream. [] This method offers high accuracy and precision for quantifying the compound in complex food matrices. []

Q8: Can this compound and its degradation product, chloramine-T, be analyzed simultaneously in water?

A9: Yes, a liquid chromatography (LC) method with ion suppression allows simultaneous analysis of this compound and chloramine-T in water samples. [] This method utilizes reversed-phase C18 LC and a UV spectrophotometer for detection, achieving low detection limits for both compounds. []

Q9: What is known about the toxicity of this compound?

A10: this compound is the primary degradation product of chloramine-T, an antimicrobial agent used in various industries. [] Studies in rats and mice have been conducted to assess its toxicity. []

Q10: Are there any safety concerns regarding mercury(II) p-toluenesulfonamidate, a reagent used in organic synthesis?

A11: Mercury(II) p-toluenesulfonamidate is highly toxic and can be absorbed through the skin. [] It also releases toxic mercury fumes when heated. [] Proper handling precautions, including wearing protective gloves and working in a fume hood, are crucial. []

Q11: How does the substitution pattern of benzhydrol affect its oxidation rate by chloramine-T in the presence of a ruthenium(III) catalyst?

A12: The oxidation rate of substituted benzhydrols by chloramine-T in the presence of ruthenium(III) chloride catalyst correlates with the Hammett sigma relationship. [] Electron-donating groups increase the oxidation rate, while electron-withdrawing groups decrease it. []

Q12: How does the structure of catecholamines influence their oxidation rate by chloramine-T in acidic conditions?

A13: The oxidation rate of different catecholamines by chloramine-T in acidic conditions varies. [] Under comparable conditions, the rate increases in the following order: dopamine < L-dopa < methyldopa < norepinephrine < epinephrine. [] This order suggests that structural features of the catecholamine molecule influence its interaction with the oxidant and consequently affect the reaction rate. []

Q13: Are there any alternatives to N-methyl-N-nitroso-p-toluenesulfonamide (Diazald) for generating diazomethane?

A14: While Diazald is a widely used precursor for diazomethane, alternative methods exist for generating this reagent. [] These methods might involve different precursors or reaction conditions, offering potential advantages depending on the specific application. []

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